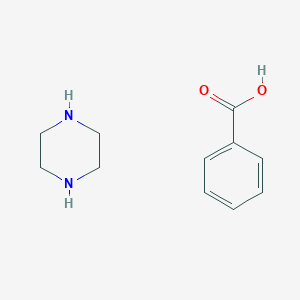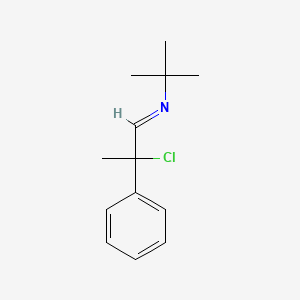mercury CAS No. 64448-30-2](/img/structure/B14503232.png)
[2-(Acetyloxy)propyl](bromo)mercury
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Acetyloxy)propylmercury: is a chemical compound with the molecular formula C5H9BrHgO2.
Méthodes De Préparation
The synthesis of 2-(Acetyloxy)propylmercury typically involves the reaction of mercury(II) bromide with 2-(acetyloxy)propyl alcohol under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a specific temperature to ensure the formation of the desired product. Industrial production methods may involve scaling up this reaction using larger quantities of reactants and optimizing reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 2-(Acetyloxy)propylmercury can undergo oxidation reactions, where the mercury center is oxidized to a higher oxidation state.
Reduction: The compound can also be reduced, leading to the formation of mercury in a lower oxidation state.
Substitution: It can participate in substitution reactions where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under appropriate conditions.
Major Products:
- Oxidation and reduction reactions typically yield mercury compounds in different oxidation states.
- Substitution reactions result in the formation of new organomercury compounds with different functional groups .
Applications De Recherche Scientifique
Chemistry: 2-(Acetyloxy)propylmercury is used as a reagent in organic synthesis for the introduction of mercury into organic molecules. It is also studied for its reactivity and stability in various chemical environments.
Biology: The compound has been investigated for its potential biological activity, including its effects on enzymes and cellular processes. Its interactions with biological molecules are of interest for understanding mercury toxicity and developing mercury-based therapeutics.
Medicine: Research into the medicinal applications of 2-(Acetyloxy)propylmercury includes its potential use in diagnostic imaging and as a therapeutic agent for certain diseases. Its ability to interact with biological targets makes it a candidate for further investigation.
Industry: In industrial applications, 2-(Acetyloxy)propylmercury is used in the production of other organomercury compounds and as a catalyst in certain chemical reactions. Its unique properties make it valuable in various manufacturing processes .
Mécanisme D'action
The mechanism of action of 2-(Acetyloxy)propylmercury involves its interaction with molecular targets, such as enzymes and proteins. The mercury center can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of enzyme activity. This interaction can disrupt cellular processes and lead to various biological effects. The pathways involved in its mechanism of action include the inhibition of key enzymes and the induction of oxidative stress .
Comparaison Avec Des Composés Similaires
Methylmercury: A well-known organomercury compound with significant biological activity and toxicity.
Ethylmercury: Another organomercury compound used in certain medical applications, such as vaccines.
Phenylmercury: Used as a preservative and antimicrobial agent in various products.
Comparison:
- Its reactivity and potential applications in synthesis and medicine make it distinct from methylmercury and ethylmercury, which are primarily known for their toxicity.
- Compared to phenylmercury, 2-(Acetyloxy)propylmercury has different chemical properties and potential uses, particularly in organic synthesis and industrial applications .
2-(Acetyloxy)propylmercury: is unique in its structure, containing an acetyloxypropyl group, which differentiates it from other organomercury compounds.
Propriétés
Numéro CAS |
64448-30-2 |
|---|---|
Formule moléculaire |
C5H9BrHgO2 |
Poids moléculaire |
381.62 g/mol |
Nom IUPAC |
2-acetyloxypropyl(bromo)mercury |
InChI |
InChI=1S/C5H9O2.BrH.Hg/c1-4(2)7-5(3)6;;/h4H,1H2,2-3H3;1H;/q;;+1/p-1 |
Clé InChI |
DKEZVTORZSIDSW-UHFFFAOYSA-M |
SMILES canonique |
CC(C[Hg]Br)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


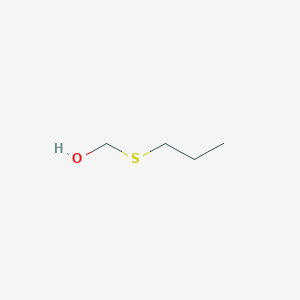
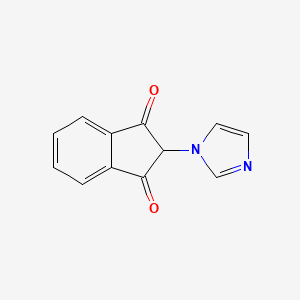

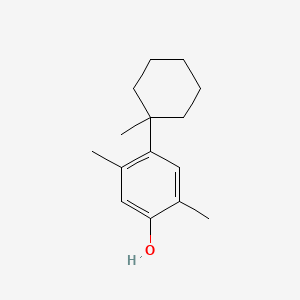

![Phenol, 2-[(dimethylamino)methyl]-6-(1,1-dimethylethyl)-](/img/structure/B14503191.png)
![N-[3-(6-Chloro-5-methyl[1,1'-biphenyl]-2-yl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14503192.png)
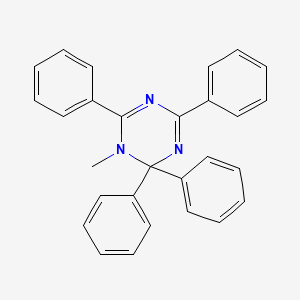
![N-[2,2-Dichloro-1-(piperidin-1-yl)ethylidene]piperidine-1-carboxamide](/img/structure/B14503201.png)
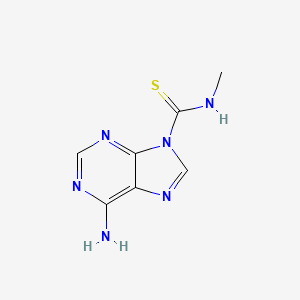

silane](/img/structure/B14503227.png)
